N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide

Anticancer Thiazole SAR Cytotoxicity Selectivity

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895454-93-0, molecular formula C₂₀H₁₈N₂O₂S₂, molecular weight 382.5 g/mol) is a synthetic thiazole-acetamide conjugate bearing a 5-acetyl substituent on the thiazole core and a p-tolylthio moiety on the acetamide side chain. The compound belongs to the 4-arylthiazole acetamide class, which has demonstrated antibacterial activity against Xanthomonas species in structure-activity relationship (SAR) studies.

Molecular Formula C20H18N2O2S2
Molecular Weight 382.5
CAS No. 895454-93-0
Cat. No. B2985227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide
CAS895454-93-0
Molecular FormulaC20H18N2O2S2
Molecular Weight382.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O2S2/c1-13-8-10-16(11-9-13)25-12-17(24)21-20-22-18(19(26-20)14(2)23)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22,24)
InChIKeyDHOROCJCBSQQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895454-93-0): Procurement-Relevant Structural and Class Profile


N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895454-93-0, molecular formula C₂₀H₁₈N₂O₂S₂, molecular weight 382.5 g/mol) is a synthetic thiazole-acetamide conjugate bearing a 5-acetyl substituent on the thiazole core and a p-tolylthio moiety on the acetamide side chain [1]. The compound belongs to the 4-arylthiazole acetamide class, which has demonstrated antibacterial activity against Xanthomonas species in structure-activity relationship (SAR) studies [2]. IMPORTANT CAVEAT: As of the search date, no peer-reviewed primary research paper or patent specifically reporting quantitative biological data for this exact compound could be identified in PubMed, Google Scholar, or major patent databases. The evidence presented below is derived from class-level inference from closely related analogs and should be interpreted as a procurement decision-support framework rather than a definitive efficacy comparison.

4-Arylthiazole Acetamide Class
Supported by antibacterial, anticancer, and AChE SAR literature; unexplored 5-acetyl / p-tolylthio combination.
No Direct Experimental Data
Procurement as an SAR expansion probe; all evidence is class-level inference requiring empirical validation.
Class-Level Benchmarks Available
Reference EC₅₀, IC₅₀, and selectivity indices from close analogs guide assay design and hit threshold setting.

Why N-(5-Acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide Cannot Be Interchanged with Close Thiazole Acetamide Analogs


Within the 4-arylthiazole acetamide series, three structural variables—the 5-position substituent on the thiazole ring (acetyl vs. methyl vs. H), the N-aryl/heteroaryl identity at position 4, and the thioether substituent on the acetamide side chain—independently modulate biological activity profiles. The 5-acetyl group introduces a hydrogen-bond acceptor that is absent in the 5-methyl series, altering target engagement geometry [1]. The p-tolylthio moiety adds both lipophilicity and steric bulk relative to the unsubstituted phenylthio analog, which affects membrane permeability, metabolic stability, and binding pocket compatibility [2]. Evidence from related series demonstrates that seemingly minor modifications (e.g., phenylthio → p-tolylthio or 5-methyl → 5-acetyl) can shift antibacterial EC₅₀ values by >30% or alter selectivity indices in anticancer assays by orders of magnitude [1][3]. Therefore, generic substitution without experimental validation carries a high risk of failed assay reproducibility.

5-Acetyl ≠ 5-Methyl
The acetyl group introduces a hydrogen-bond acceptor absent in the methyl analog, which may shift target engagement kinetics and selectivity profiles; >30% EC₅₀ variation observed in related series.
p-Tolylthio ≠ Phenylthio
Addition of the para-methyl group increases computed lipophilicity (~+0.5 LogP) and steric bulk, potentially altering membrane permeability, metabolic stability, and binding pocket compatibility.
Substituent-Sensitive SAR
Minor thioether modifications (e.g., phenylthio → p-tolylthio) can produce order-of-magnitude selectivity differences in anticancer assays; generic substitution risks assay reproducibility.

Quantitative Differentiation Evidence for N-(5-Acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895454-93-0) vs. Closest Analogs


5-Acetyl vs. 5-Methyl Substituent: Impact on Cytotoxic Selectivity in Lung Adenocarcinoma Models

The target compound bears a 5-acetyl group on the thiazole ring, whereas the most extensively characterized analog series carries a 5-methyl substituent. In the 5-methyl-4-phenylthiazol-2-yl acetamide series, compound 4c exhibited an IC₅₀ of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells with >1000 µM against NIH/3T3 normal fibroblasts, yielding a selectivity index of >42.9 [1]. The 5-acetyl group in the target compound provides an additional hydrogen-bond acceptor (C=O) that is absent in the 5-methyl series, which may alter target binding kinetics and selectivity profile. However, no direct head-to-head comparison data exist for the target compound against the 5-methyl analog in the same assay system.

5-Acetyl vs 5-Methyl Selectivity
Class-level
Target (5-acetyl): no direct data.
Comparator 4c (5-methyl): IC₅₀ A549 = 23.30 ± 0.35 µM; IC₅₀ NIH/3T3 >1000 µM; SI >42.9.
MTT assay; A549 lung adenocarcinoma vs NIH/3T3 fibroblast.
Selectivity window may shift with acetyl substitution; requires experimental verification.
Class-level inference from 5-methyl series; direct comparison unavailable.
Anticancer Thiazole SAR Cytotoxicity Selectivity

p-Tolylthio vs. Phenylthio Side Chain: Predicted Lipophilicity and Steric Differentiation

The p-tolylthio group (para-methylphenylthio) in the target compound differentiates it from the more common phenylthio analog N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide. The addition of a para-methyl group increases the computed lipophilicity by approximately 0.5 LogP units (a well-established increment for aromatic methyl substitution in medicinal chemistry [1]) and adds steric bulk at the para position. Both parameters directly influence membrane permeability, plasma protein binding, and CYP450 metabolic stability. The BindingDB entry for the structurally related N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide (bearing a p-tolylsulfonamide group) showed IC₅₀ > 39.8 µM against the photoreceptor-specific nuclear receptor (Human), indicating that the p-tolyl substituent can modulate target engagement [2].

p-Tolylthio vs Phenylthio Lipophilicity
Data to verify
Target: C₂₀H₁₈N₂O₂S₂, MW 382.5 g/mol, predicted LogP ~4.6.
Comparator (phenylthio analog): ~C₁₉H₁₆N₂O₂S₂, MW ~368.5 g/mol, predicted LogP ~4.1.
ΔLogP ≈ +0.5; ΔMW ≈ +14 g/mol.
Computed estimates; no experimental LogP or permeability data identified.
Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
Impacts DMSO stock concentration limits and assay compatibility.
Physicochemical Properties LogP Thioether SAR

Antibacterial Activity of 4-Arylthiazole Acetamide Class: Quantitative Baseline for Agricultural Bactericide Screening

The compound class to which CAS 895454-93-0 belongs has been systematically evaluated for antibacterial activity against plant pathogens. In the Molecules 2020 study, compound A6 (the most potent analog in the N-phenylacetamide 4-arylthiazole series) achieved an EC₅₀ of 144.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), outperforming the commercial bactericide bismerthiazol (EC₅₀ = 230.5 µM) by 1.59-fold and thiodiazole copper (EC₅₀ = 545.2 µM) by 3.77-fold [1]. This establishes a quantitative efficacy benchmark for the scaffold. The target compound's p-tolylthio and 5-acetyl substituents represent unexplored combinations within this SAR landscape, offering potential for differentiated activity that requires empirical testing.

Antibacterial EC₅₀ Benchmark
Class-level
Class benchmark A6: EC₅₀ = 144.7 µM against Xoo.
Bismerthiazol: 230.5 µM; Thiodiazole copper: 545.2 µM.
A6 outperformed bismerthiazol by 1.59×, thiodiazole copper by 3.77×.
Turbidimetric assay, 48 h incubation.
Supports agricultural antibacterial screening; unexplored substituent combination warrants empirical testing.
Target compound data unavailable; reference benchmark from closest potent analog.
Antibacterial Xanthomonas Agrochemical 4-Arylthiazole

Acetylcholinesterase (AChE) Inhibitory Potential of N-Acyl-4-Phenylthiazol-2-Amine Scaffold

The N-acyl-4-phenylthiazol-2-amine scaffold has demonstrated promising acetylcholinesterase inhibitory activity in multiple independent studies. In a 2014 study by Ma et al., N-acyl-4-phenylthiazol-2-amine derivatives were synthesized and evaluated using the Ellman spectrophotometric method, with compound 8c achieving an IC₅₀ of 0.51 µmol·L⁻¹ (510 nM), outperforming the clinical reference drugs rivastigmine and huperzine A [1]. In a separate study, thiazole acetamide derivative 6d achieved an AChE IC₅₀ of 3.14 ± 0.16 µM with a selectivity index of 2.94 over butyrylcholinesterase (BuChE) [2]. The target compound's 5-acetyl and p-tolylthio substituents represent modifications at positions that have not been explored in the published AChE SAR studies.

AChE Inhibitory Potential
Class-level
Best-in-scaffold compound 8c: IC₅₀ = 0.51 µM (AChE).
Compound 6d: IC₅₀ = 3.14 ± 0.16 µM; SI (AChE/BuChE) = 2.94.
Comparators rivastigmine and huperzine A served as clinical references.
Ellman spectrophotometric method; in vitro assay.
Scaffold supports sub-micromolar AChE inhibition; 5-acetyl/p-tolylthio combination unexplored.
No direct data for target compound; evaluation needed for selectivity profiling.
AChE Inhibition Alzheimer's Disease Thiazole Acetamide Neurodegeneration

Recommended Research and Procurement Application Scenarios for N-(5-Acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895454-93-0)


Structure-Activity Relationship (SAR) Expansion of 4-Arylthiazole Acetamide Antibacterial Series

Procurement for agricultural antibacterial screening programs targeting Xanthomonas oryzae and related plant pathogens. The target compound occupies an unexplored region of the 4-arylthiazole acetamide SAR landscape, combining a 5-acetyl substituent with a p-tolylthio side chain. The class benchmark EC₅₀ of 144.7 µM against Xoo (1.59-fold superior to bismerthiazol) provides a quantitative reference point for evaluating this compound's relative efficacy [1]. Inclusion in a focused library of 10–20 analogs with systematic variation at the 5-position and thioether moiety would enable SAR mapping of this underexplored substituent combination.

Anticancer Selectivity Screening Against A549 Lung Adenocarcinoma Panel

The 5-methyl-4-phenylthiazole series has demonstrated selectivity indices exceeding 42 in A549 vs. NIH/3T3 assays [2]. The target compound's 5-acetyl group may enhance hydrogen-bonding interactions with kinase ATP-binding pockets or other cancer-relevant targets. Procurement for a focused cytotoxicity panel (A549, MCF-7, HepG2, and normal fibroblast controls) would determine whether the 5-acetyl modification improves or diminishes the selectivity window relative to the 5-methyl benchmark.

Acetylcholinesterase Inhibitor Screening for Neurodegenerative Disease Research

The N-acyl-4-phenylthiazol-2-amine scaffold has produced compounds with AChE IC₅₀ values as low as 510 nM, surpassing rivastigmine and huperzine A [3]. The target compound's unique substitution pattern (5-acetyl + p-tolylthio) has not been evaluated in published AChE assays. Procurement for Ellman assay-based screening, with parallel BuChE counter-screening to determine selectivity, would assess whether this substitution combination produces synergistic improvements in potency or isoform selectivity.

Computational Chemistry and Molecular Docking Campaigns

The well-defined thiazole core with multiple hydrogen-bond donor/acceptor sites (acetyl C=O, amide NH, thiazole N and S) makes this compound suitable for molecular docking studies against a range of targets including AChE (PDB structures available), VEGFR-2 kinase, and bacterial enzymes. The p-tolylthio group provides a lipophilic anchor point for binding pocket occupancy predictions. Procurement for virtual screening followed by experimental validation represents a rational, cost-efficient entry point for this unexplored chemotype [1][3].

Application
Selection Property
Validation Focus
Antibacterial SAR Expansion (Agricultural)
4-Arylthiazole scaffold activity context
Xoo antibacterial assay validation against class benchmark
Cancer Cell-Model Selectivity Screening
Thiazole-based cytotoxicity selectivity profile
A549 / fibroblast counter-screen with MTT endpoint
AChE Target Engagement Studies
N-acyl thiazole AChE inhibition context
Ellman assay with BuChE selectivity counter-screen
Computational Docking & Virtual Screening
Multiple H-bond donor/acceptor topology
Docking against AChE / kinase targets; experimental follow-up
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